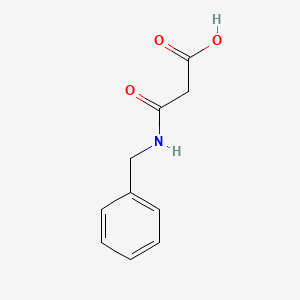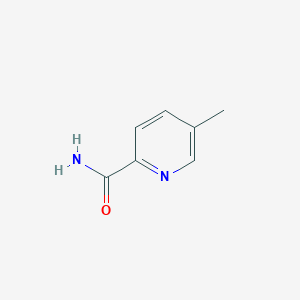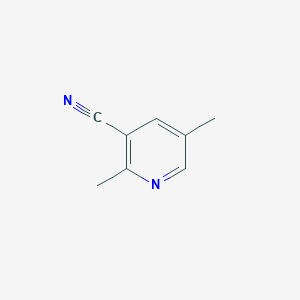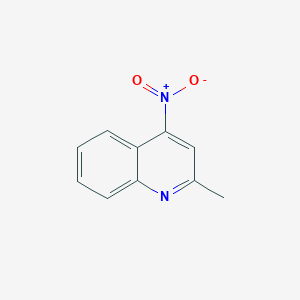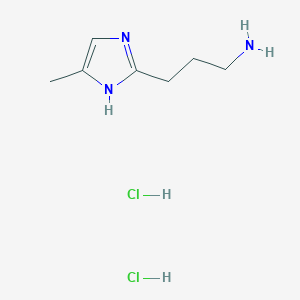
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Overview
Description
“3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride” is a compound with the molecular formula C7H15Cl2N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, including “3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride”, is an area of active research due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of “3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride” includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride” include a molecular weight of 139.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 .Scientific Research Applications
Anticancer Agent Synthesis
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride and its derivatives show potential in anticancer research. For instance, benzimidazoles bearing the oxadiazole nucleus, synthesized from related compounds, have demonstrated significant in vitro anticancer activity in National Cancer Institute (NCI) screenings (Rashid, Husain, & Mishra, 2012).
Synthesis of Imidazo[1,2-a]pyridines
The compound and its derivatives have been utilized in the synthesis of various imidazo[1,2-a]pyridines, which are explored for their potential in medicinal chemistry due to their adaptability to the three-dimensional binding sites of biological targets (Schmid, Schühle, & Austel, 2006).
Synthesis and Biological Activity
New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. The process involves cyclization and side-chain elaboration to yield primary amines with significant cytoprotective properties in antiulcer models (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Synthesis of Imidazole Oxides and Derivatives
A series of new optically active 1H-imidazole 3-oxides with substituted acetate groups have been prepared for potential applications in pharmaceutical and medicinal chemistry (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Efficient Synthesis Methodologies
The compound and related imidazole structures have been used in the efficient and convenient synthesis of medicinally significant derivatives like 1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylates under green and solvent-free conditions (Reddy, Reddy, & Jeong, 2016).
Molecular Structure and Biological Activity Studies
The molecular structure and potential biological activity of derivatives have been explored, as in the case of a molecule acting as an imidazoline receptor agonist for hypertension treatment. This includes experimental and theoretical studies of structure, chemical activity, and biological interactions (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
Development of Ruthenium(II) Catalysts
The compound has been used in the development of ruthenium(II)-based catalysts incorporating N-heterocyclic carbene ligands for efficient C-N bond formation in chemical reactions, relevant for pharmaceutical and synthetic chemistry applications (Donthireddy, Illam, & Rit, 2020).
Future Directions
properties
IUPAC Name |
3-(5-methyl-1H-imidazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6-5-9-7(10-6)3-2-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPSSCDSLGMNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535021 | |
| Record name | 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride | |
CAS RN |
732205-71-9 | |
| Record name | 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,7a,8,9,10,11-Octahydro-4H-benzo[ef]heptalene](/img/structure/B1625445.png)

